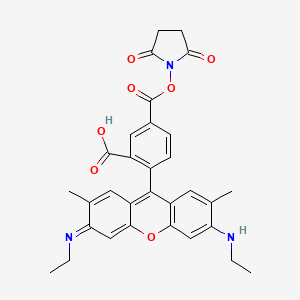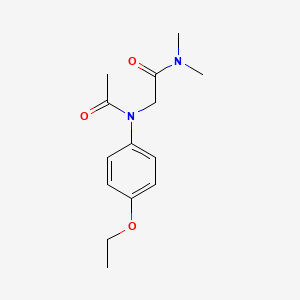
Acetamide, 2-(acetyl-(4-ethoxyphenyl)amino)-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylacetamide is an organic compound with the molecular formula C14H22N2O3 It is characterized by the presence of an acetamide group attached to a dimethylated nitrogen atom and an ethoxy-substituted aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylacetamide typically involves the following steps:
Acetylation of 4-ethoxyaniline: 4-ethoxyaniline is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-4-ethoxyaniline.
Formation of the amide: N-acetyl-4-ethoxyaniline is then reacted with N,N-dimethylacetamide chloride in the presence of a base such as triethylamine to yield 2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylacetamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, as well as waste minimization strategies, are also important considerations in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of new acyl derivatives.
Aplicaciones Científicas De Investigación
2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The acetyl and ethoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The dimethylacetamide moiety can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparación Con Compuestos Similares
Similar Compounds
N-acetyl-4-ethoxyaniline: Lacks the dimethylacetamide group, which may affect its solubility and biological activity.
N,N-dimethylacetamide: Lacks the ethoxy-substituted aniline ring, which may reduce its specificity for certain targets.
4-ethoxyaniline: Lacks both the acetyl and dimethylacetamide groups, which can significantly alter its chemical and biological properties.
Uniqueness
2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylacetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the acetyl and dimethylacetamide groups enhances its solubility and bioavailability, making it a valuable compound for various applications.
Propiedades
Número CAS |
3736-41-2 |
|---|---|
Fórmula molecular |
C14H20N2O3 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C14H20N2O3/c1-5-19-13-8-6-12(7-9-13)16(11(2)17)10-14(18)15(3)4/h6-9H,5,10H2,1-4H3 |
Clave InChI |
NUOICCVQBNCNIH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N(CC(=O)N(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


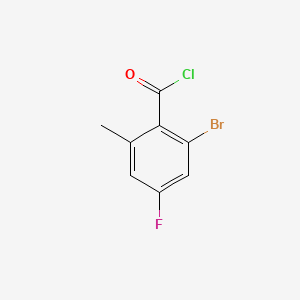
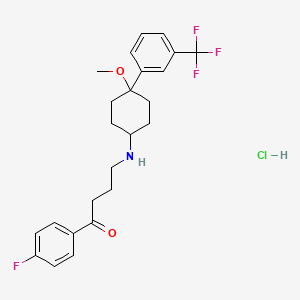
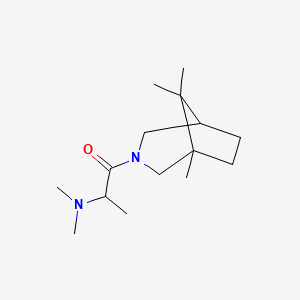
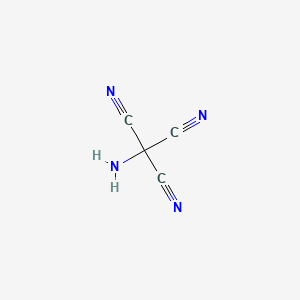
![2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13730110.png)
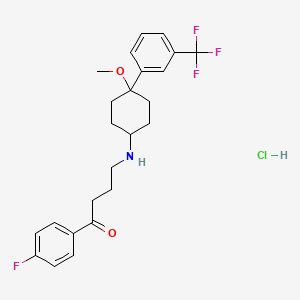
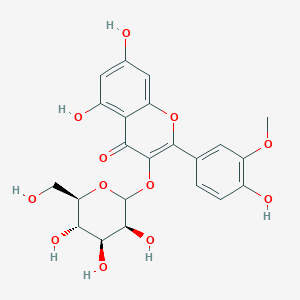
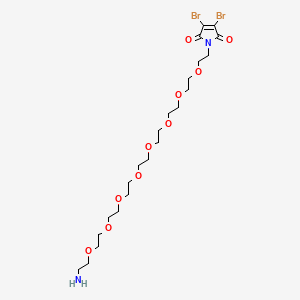
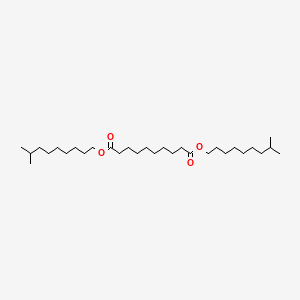
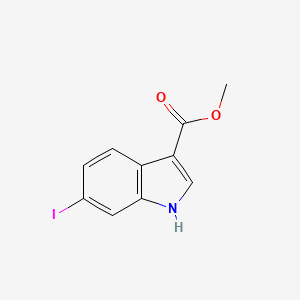
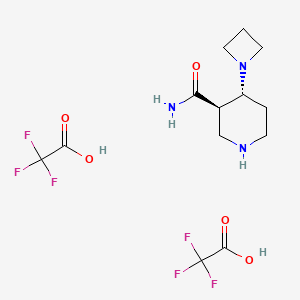
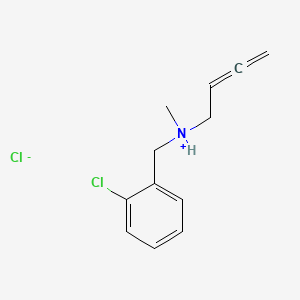
![{3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B13730153.png)
